molecular formula C17H15FN2O B12467790 1-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B12467790
M. Wt: 282.31 g/mol
InChI Key: ZTCQEOTWIFXSDO-UHFFFAOYSA-N
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Description

1-[5-(2-Fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the pyrazole ring, along with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone typically involves a multi-step process. One common method includes the condensation of 2-fluoroacetophenone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and automated systems are often employed to ensure consistency and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-[5-(2-Fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(4-Fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone
  • 1-[5-(2-Fluorophenyl)-3-(naphthalen-1-yl)-4,5-dihydropyrazol-1-yl]ethanone

Uniqueness

1-[5-(2-Fluorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

1-[3-(2-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C17H15FN2O/c1-12(21)20-17(14-9-5-6-10-15(14)18)11-16(19-20)13-7-3-2-4-8-13/h2-10,17H,11H2,1H3

InChI Key

ZTCQEOTWIFXSDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3F

Origin of Product

United States

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